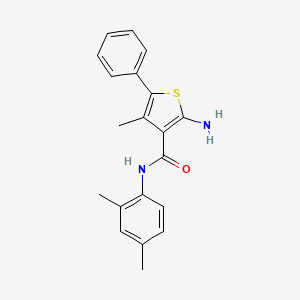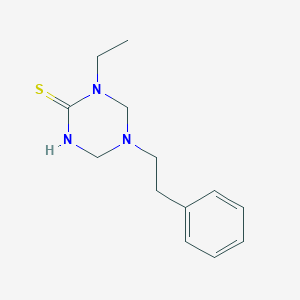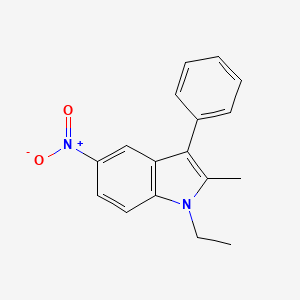
1-ethyl-2-methyl-5-nitro-3-phenyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of indole derivatives often involves multi-step organic reactions that can include nucleophilic addition, cyclization, and substitution reactions. For instance, the synthesis of 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole was achieved through a one-pot three-component reaction, utilizing hydrated ferric sulfate as a Lewis acid catalyst (Bhat, Dar, Ahmad, & Khan, 2017). This example demonstrates the complex synthetic routes that can be employed to create specific indole derivatives, suggesting similar approaches might be applied to the synthesis of 1-ethyl-2-methyl-5-nitro-3-phenyl-1H-indole.
Molecular Structure Analysis
The structural analysis of indole derivatives is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and Fourier-transform infrared spectroscopy (FTIR) are commonly used. For example, structural, vibrational, and NMR spectroscopic investigations provided detailed insights into the molecular structure of newly synthesized indole compounds (Bhat et al., 2017). These techniques could similarly elucidate the structure of 1-ethyl-2-methyl-5-nitro-3-phenyl-1H-indole.
Chemical Reactions and Properties
Indole derivatives engage in a variety of chemical reactions, influenced by their functional groups. Reactions such as nucleophilic addition and cyclization are common, allowing for further functionalization of the indole core. The reactivity towards nucleophilic addition, for example, highlights the potential for creating a wide array of derivatives with varying biological and chemical properties (Pelkey, Barden, & Gribble, 1999).
Physical Properties Analysis
The physical properties of indole derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in material science and pharmacology. The crystalline structure of similar compounds has been determined, providing insights into their stability and reactivity (Errossafi, El Kihel, Guesmi, Saadi, & El Ammari, 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for the application of indole derivatives in synthesis and drug design. Studies on similar compounds have explored these aspects, offering a foundation for understanding the chemical behavior of 1-ethyl-2-methyl-5-nitro-3-phenyl-1H-indole (Salikhov, Latypova, Mustafin, Ayupov, Vasilova, Zorin, & Abdrakhmanov, 2019).
Eigenschaften
IUPAC Name |
1-ethyl-2-methyl-5-nitro-3-phenylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-3-18-12(2)17(13-7-5-4-6-8-13)15-11-14(19(20)21)9-10-16(15)18/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDHHOACCBCZDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401260665 |
Source


|
| Record name | 1-Ethyl-2-methyl-5-nitro-3-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401260665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89159-38-6 |
Source


|
| Record name | 1-Ethyl-2-methyl-5-nitro-3-phenyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89159-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-2-methyl-5-nitro-3-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401260665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]-1,4-diazepan-6-ol](/img/structure/B5671969.png)
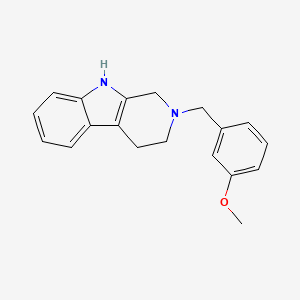
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(dimethylamino)sulfonyl]piperidin-3-yl}propanamide](/img/structure/B5671986.png)
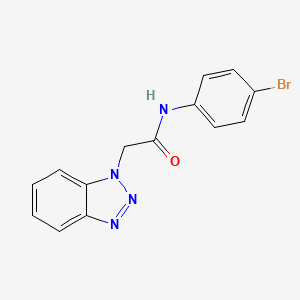

![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5672004.png)
![2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5672007.png)
![1,3-dimethyl-6-{[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5672012.png)
![2-{[(4-chlorobenzyl)amino]methylene}-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B5672013.png)
![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5672025.png)
![3-(4-fluorobenzyl)-5-[4-(methylthio)benzylidene]-2,4-imidazolidinedione](/img/structure/B5672031.png)
